molecular formula C15H11N3O2 B11855191 N-(3-Oxo-3,4-dihydroquinoxalin-2-yl)benzamide CAS No. 62758-32-1

N-(3-Oxo-3,4-dihydroquinoxalin-2-yl)benzamide

Cat. No.: B11855191
CAS No.: 62758-32-1
M. Wt: 265.27 g/mol
InChI Key: OSCWRBFAGPYYOX-UHFFFAOYSA-N
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Description

N-(3-Oxo-3,4-dihydroquinoxalin-2-yl)benzamide is a quinoxaline-based chemical compound identified in patent literature as a glycogen phosphorylase inhibitor . Glycogen phosphorylase is a key enzyme in the glycogenolysis pathway, and its inhibition represents a promising therapeutic strategy for managing blood glucose levels . This mechanism of action grants the compound significant research value for investigating novel treatment pathways for metabolic disorders, particularly type 2 diabetes and obesity . The quinoxaline scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities and ability to interact with various enzymatic targets . Researchers utilize this benzamide derivative as a critical tool in biochemical and pharmacological studies to explore the regulation of glycogen metabolism and to evaluate potential antidiabetic agents in vitro. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

62758-32-1

Molecular Formula

C15H11N3O2

Molecular Weight

265.27 g/mol

IUPAC Name

N-(3-oxo-4H-quinoxalin-2-yl)benzamide

InChI

InChI=1S/C15H11N3O2/c19-14(10-6-2-1-3-7-10)18-13-15(20)17-12-9-5-4-8-11(12)16-13/h1-9H,(H,17,20)(H,16,18,19)

InChI Key

OSCWRBFAGPYYOX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NC3=CC=CC=C3NC2=O

Origin of Product

United States

Preparation Methods

Ullmann-Type Coupling and Cyclization

The Ullmann coupling-cyclization cascade provides a robust pathway for constructing the quinoxalinone core. As demonstrated by De Brabander et al., enantiopure α-amino acids undergo ligand-free amination with N-Boc-2-iodoanilines in the presence of CuI (5 mol%) and Cs₂CO₃ in DMSO at room temperature . For N-(3-Oxo-3,4-dihydroquinoxalin-2-yl)benzamide, this approach would involve:

  • Coupling : Reacting benzoyl-protected o-phenylenediamine with a substituted α-amino acid derivative.

  • Cyclization : Treating the intermediate with trifluoroacetic acid (TFA) to induce ring closure, yielding the dihydroquinoxalin-2-one scaffold .

This method achieves yields of 51–90% for coupling and 79–90% for cyclization, with enantiomeric excess >98% . A key advantage lies in its compatibility with electron-withdrawing and donating substituents, though steric hindrance from the benzamide group may necessitate extended reaction times.

Michael Addition-Cyclization Cascade

Michael addition strategies enable rapid assembly of 3-substituted quinoxalinones. Rozhkov and coworkers demonstrated that o-phenylenediamine reacts with maleic acid derivatives in i-PrOH under reflux to form 3-nitromethylquinoxalin-2-ones . Adapting this for this compound:

  • Michael Adduct Formation : Benzamide-functionalized o-phenylenediamine reacts with maleic anhydride.

  • Cyclization : Intramolecular lactamization under acidic conditions generates the quinoxalinone ring .

Yields for analogous systems range from 55–80%, with regioselectivity challenges observed for unsymmetrical diamines . Solvent screening reveals i-PrOH as optimal, while DCM compromises cyclization efficiency.

Room-Temperature Oxidative Cyclization

Recent advances by Park et al. highlight a room-temperature protocol using 2 M HCl in dichloromethane (DCM) under oxygen . For the target compound:

  • Condensation : Benzamide-substituted o-phenylenediamine reacts with α-keto esters.

  • Oxidative Cyclization : Oxygen atmosphere promotes dehydrogenation, forming the 3-oxo group .

Key parameters:

ParameterOptimal ValueYield Impact
SolventDCM83% (vs. 78% in N₂)
Temperature25°CNo decomposition
Reaction Time2 hoursComplete conversion

This method avoids high temperatures, making it suitable for thermally labile substrates .

Bargellini Reaction for 3,3-Disubstituted Derivatives

While primarily used for 3,3-disubstituted systems, the Bargellini reaction offers insights for functionalizing the quinoxalinone core. Stokes et al. employed trichloromethylcarbinols and o-phenylenediamines under phase-transfer conditions (BTEAC, 50% NaOH) . Adapted steps:

  • Nucleophilic Attack : Benzamide-aniline attacks trichloromethylcarbinol.

  • Cyclization : Base-mediated elimination forms the quinoxalinone ring .

Yields reach 33–93%, with electron-deficient diamines favoring higher regioselectivity (4.7:1 rr) . Limitations include racemic product formation and moderate yields for bulky substituents.

Acylation of Preformed Quinoxalinones

Post-cyclization acylation provides a modular approach. A procedure from the Royal Society of Chemistry demonstrates N-acylation of quinoxalin-2(1H)-ones with benzoyl chloride :

  • Quinoxalinone Synthesis : Prepare 3-aminoquinoxalin-2(1H)-one via established methods.

  • Acylation : React with benzoyl chloride in THF using Et₃N as base .

Reaction conditions:

ReagentEquivalentsTemperatureYield
Benzoyl chloride1.20°C → 25°C72%
Et₃N2.0--

This stepwise method allows late-stage diversification but requires pure quinoxalinone intermediates .

Comparative Analysis of Methods

MethodYield RangeTemperatureKey AdvantageLimitation
Ullmann Coupling79–90%RTHigh enantiopurityMulti-step synthesis
Michael Addition55–80%RefluxRapid cyclizationRegioselectivity issues
Oxidative Cyclization78–83%RTMild conditionsOxygen sensitivity
Bargellini Reaction33–93%0°C → RTBroad substrate scopeRacemic products
Post-cyclization Acylation72%0–25°CModular functionalizationRequires preformed intermediate

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group in derivatives such as 4-methyl-3-nitro-N-(2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)benzamide undergoes reduction to form amino derivatives, a key step in medicinal chemistry applications.

  • Reagents/Conditions :

    • Catalytic hydrogenation (H₂/Pd-C)

    • Tin(II) chloride (SnCl₂) in acidic media

  • Products :

    • Corresponding amine derivatives (e.g., 3-aminoquinoxalin-2(1H)-one analogs)

  • Mechanism :
    Sequential electron transfer followed by protonation, with intermediates such as nitroso and hydroxylamine observed.

Nucleophilic Substitution Reactions

The quinoxalinone ring participates in nucleophilic substitutions, particularly at the 3-oxo position.

Cyclization Reactions

Intramolecular cyclization is observed under thermal or photochemical conditions:

  • Photochemical Cyclization :
    Irradiation with blue LED (430 nm) in CH₃CN facilitates the formation of fused heterocycles (e.g., furoquinoxalines) .

  • Thermal Cyclization :
    Heating in ethanol with ethyl glyoxalate generates polycyclic structures via ketene intermediates .

Hydrolysis and Amide Bond Cleavage

The benzamide group undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis :
    Concentrated HCl (reflux) cleaves the amide bond, yielding 3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid and aniline derivatives.

  • Basic Hydrolysis :
    NaOH/EtOH produces sodium salts of the carboxylic acid, recoverable via acidification.

Cross-Coupling Reactions

The aryl halide substituents enable participation in Suzuki-Miyaura couplings:

  • Example :
    Reaction with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, dioxane) introduces diverse aryl groups at specified positions .

    • Optimized Conditions :

      • Temperature: 80°C

      • Catalyst: Pd(PPh₃)₄ (5 mol%)

      • Base: K₂CO₃ (2 equiv)

Interaction with Electrophiles

The quinoxalinone nitrogen acts as a nucleophile in reactions with electrophilic reagents:

  • Trifluoroacetylation :
    Trifluoroacetic anhydride (TFAA) at 0°C selectively modifies the N-H position, yielding trifluoroacetamide derivatives .

Photoreactive Behavior

Under UV/visible light, the compound participates in [2+2] cycloadditions or hydrogen abstraction, forming dimeric products or fused ring systems .

Comparative Reactivity Table

Reaction TypeReagents/ConditionsMajor ProductYield Range (%)
Nitro ReductionH₂/Pd-C, EtOH3-Aminoquinoxalinone70–85
N-AlkylationR-X, K₂CO₃, DMFN-Substituted Quinoxalinones65–90
Suzuki CouplingAr-B(OH)₂, Pd(PPh₃)₄, dioxaneBiaryl-Substituted Derivatives60–78
PhotocyclizationBlue LED, CH₃CNFuro[3,2-b]quinoxalines45–55

Mechanistic Insights

  • Nitro Reduction : Proceeds via a six-electron transfer pathway, with stabilization of intermediates by the quinoxaline π-system.

  • Amide Hydrolysis : Acid-catalyzed mechanism involves protonation of the carbonyl oxygen, enhancing electrophilicity for nucleophilic attack.

Scientific Research Applications

Medicinal Chemistry and Therapeutic Applications

Glycogen Phosphorylase Inhibition:
One of the primary applications of N-(3-Oxo-3,4-dihydroquinoxalin-2-yl)benzamide is as an inhibitor of glycogen phosphorylase, an enzyme involved in glucose metabolism. This inhibition is particularly relevant for the treatment of metabolic disorders such as type II diabetes and obesity. Research indicates that compounds with similar structures can significantly impact glucose homeostasis by modulating glycogenolysis, the process by which glycogen is broken down into glucose .

Cancer Treatment:
The compound has also been investigated for its anticancer properties. Studies have shown that quinoxaline derivatives can inhibit cancer cell proliferation through various mechanisms, including the modulation of apoptosis pathways and inhibition of specific signaling pathways linked to cancer progression . For instance, derivatives of this compound have demonstrated selective cytotoxicity against different cancer cell lines, indicating their potential as cancer therapeutics .

Anti-inflammatory Properties:
In addition to its metabolic and anticancer applications, this compound exhibits anti-inflammatory properties. Compounds in this class have been shown to inhibit the production of pro-inflammatory mediators and may be useful in treating inflammatory diseases .

Table 1: Summary of Biological Activities

Activity Mechanism References
Glycogen Phosphorylase InhibitionInhibits glycogenolysis leading to decreased blood glucose levels
Anticancer ActivityInduces apoptosis and inhibits cell proliferation
Anti-inflammatory EffectsReduces pro-inflammatory mediator production

Case Study: Anticancer Activity Evaluation

A study evaluated the anticancer activity of several derivatives of this compound against human colorectal (HCT-116) and breast (MCF-7) cancer cell lines. Results indicated that certain derivatives exhibited IC50 values ranging from 1.9 to 7.52 µg/mL, demonstrating significant cytotoxic effects and suggesting a selective targeting capability for cancerous cells .

Mechanism of Action

The mechanism of action of N-(3-Oxo-3,4-dihydroquinoxalin-2-yl)benzamide involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Comparisons

Core Heterocyclic Modifications
  • Alkyl 2-(2-Hydroxy-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)acetates This class of compounds incorporates an indene-dione moiety alongside the 3-oxoquinoxaline group. X-ray crystallography confirms planar geometry in such structures, with intramolecular hydrogen bonds stabilizing the conformation .
  • 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)-N-(3-quinoxalin-2-ylphenyl)benzamide The oxadiazole linker in this compound enhances π-π stacking capabilities, which may improve binding to aromatic residues in enzyme active sites.
Substituent Variations
  • N-[3-(Dimethylamino)propyl]-4-(4-isobutyl-3-oxo-3,4-dihydroquinoxalin-2-yl)benzamide The dimethylamino propyl chain introduces a basic tertiary amine, improving water solubility and enabling pH-dependent ionization.
  • N-(4-Chlorophenyl)benzamide Derivatives
    Chlorine substituents on the benzamide ring increase electronegativity, enhancing dipole interactions and metabolic stability. However, they may also elevate toxicity risks compared to the unsubstituted benzamide in the target compound .

Physicochemical and Spectroscopic Properties

Spectroscopic Signatures
  • N-(3-Oxo-3,4-dihydroquinoxalin-2-yl)benzamide ¹H NMR: Aromatic protons (δ 7.06–8.08 ppm), NH (δ 12.59 ppm) . IR: C=O stretch at ~1670 cm⁻¹, N-H bend at ~3300 cm⁻¹ .
  • 4-(1,2-Dihydro-2-phenylquinoxalin-3-yl)-N,N-dimethylbenzenamine ¹H NMR: Dimethylamino protons (δ 2.98 ppm), dihydroquinoxaline CH₂ (δ 3.45 ppm) . IR: Absence of C=O stretch, confirming reduced oxidation state .
Solubility and Stability

The dimethylamino propyl derivative () exhibits improved aqueous solubility due to its ionizable amine group, whereas the oxadiazole analog () is more lipophilic, favoring membrane permeability .

Biological Activity

N-(3-Oxo-3,4-dihydroquinoxalin-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Structural Overview

This compound features a quinoxaline core, which is known for its various biological properties. The compound's structure allows it to interact with multiple biological targets, making it a versatile candidate for drug development.

Biological Activities

  • Anticancer Properties
    • Several studies have reported the anticancer potential of quinoxaline derivatives, including this compound. The compound has shown promising results in inhibiting the growth of various cancer cell lines.
    • For instance, in a study involving HCT-116 colon cancer cells, derivatives exhibited IC50 values in the low micromolar range, indicating potent anti-tumor activity compared to standard chemotherapeutics like doxorubicin .
  • Glycogen Phosphorylase Inhibition
    • This compound has been identified as a glycogen phosphorylase inhibitor. This mechanism is particularly relevant for treating metabolic disorders such as type II diabetes and obesity .
    • The inhibition of glycogen phosphorylase affects glucose metabolism significantly, which can help in managing blood glucose levels effectively.
  • Anti-inflammatory Effects
    • Compounds with similar structural features have demonstrated anti-inflammatory activities. The benzamide moiety is often associated with such properties, suggesting that this compound may also exhibit these effects.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • DNA and Protein Interactions : The quinoxaline moiety is known to bind DNA and proteins, potentially disrupting their normal functions and leading to therapeutic effects .
  • Reactive Intermediates : The nitro group within the compound can undergo bioreduction to form reactive intermediates that interact with cellular components.

Data Summary

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Compound Biological Activity IC50 (µM) Target
This compoundAnticancer (HCT-116)1.9Cancer Cell Growth
This compoundGlycogen Phosphorylase Inhibition-Metabolic Regulation
Quinoxaline DerivativeAnti-inflammatory-Inflammatory Pathways

Case Studies

  • In Vivo Efficacy : In vivo studies using mouse models have demonstrated that compounds similar to this compound significantly reduced tumor sizes and improved overall health markers in treated groups compared to controls .
  • Metabolic Studies : Research focusing on glucose metabolism has shown that derivatives effectively lower blood glucose levels in diabetic models through glycogen phosphorylase inhibition .

Q & A

Q. What are the most efficient synthetic routes for N-(3-Oxo-3,4-dihydroquinoxalin-2-yl)benzamide?

A highly effective one-pot synthesis involves reacting benzene-1,2-diamines with dialkyl acetylenedicarboxylates and ninhydrin in acetonitrile. This method achieves yields of 83–94% and proceeds via a dihydroquinoxaline intermediate, which reacts with ninhydrin to form the final product. The reaction is characterized by mild conditions and scalability, with purity confirmed by NMR and elemental analysis .

Q. How can the molecular structure of this compound be confirmed experimentally?

Single-crystal X-ray diffraction is the gold standard. Using the SHELX system (SHELXS for structure solution and SHELXL for refinement), bond lengths, angles, and displacement parameters are calculated. The WinGX suite integrates SHELX with visualization tools (e.g., ORTEP-III) to generate anisotropic displacement ellipsoid plots and validate geometry metrics (e.g., mean σ(C–C) = 0.002 Å, R factor = 0.037) .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • 1H/13C NMR : Identifies functional groups (e.g., NH at δ 12.59 ppm, methoxy at δ 3.65 ppm) and confirms regiochemistry.
  • IR Spectroscopy : Detects carbonyl stretches (3-oxo-quinoxaline at ~1700 cm⁻¹).
  • Mass Spectrometry : Validates molecular weight via [M+H]+ or [M−H]− peaks. Combined with X-ray data, these techniques ensure structural accuracy .

Advanced Research Questions

Q. How can QSAR models predict the biological activity of this compound derivatives?

Quantitative Structure-Activity Relationship (QSAR) models use descriptors like polar surface area (PSA), octanol-water partition coefficient (logP), and polarizability. Genetic Function Approximation (GFA) in software such as Discovery Studio identifies statistically significant correlations (e.g., R² > 0.8, Q² > 0.7). For example, high PSA and hydrophobicity correlate with H+/K+ ATPase inhibition, guiding the design of antiulcer agents .

Q. What decomposition pathways occur under aqueous or acidic conditions?

Diazosulfonate derivatives of this compound undergo rearrangement in aqueous solutions to form 1-(1H-indazol-3-yl)-1H-benzimidazol-2(3H)-ones. The mechanism involves nucleophilic attack at the diazo group, followed by cyclization. X-ray crystallography confirms the benzimidazolone product’s structure (e.g., C–C bond distances < 1.5 Å) .

Q. How can contradictions in biological activity data across studies be resolved?

Discrepancies often arise from variations in assay conditions (e.g., pH, solvent) or substituent effects. Systematic meta-analysis using molecular descriptors (e.g., steric bulk, electronic effects) isolates critical factors. For instance, electron-withdrawing groups on the benzamide moiety may enhance stability but reduce binding affinity .

Q. What computational strategies optimize pharmacokinetic properties?

  • Docking Studies : Identify binding poses in target proteins (e.g., PARP-1) using AutoDock or Schrödinger.
  • ADMET Prediction : Tools like SwissADME calculate logP (optimal range: 2–3), topological PSA (<140 Ų), and CYP450 metabolism profiles.
  • Molecular Dynamics : Simulate solvation and membrane permeability to refine bioavailability .

Data Contradiction Analysis

Q. Why do different synthetic routes yield varying biological activities?

Side products or regioisomers from competing reaction pathways (e.g., Michael addition vs. cyclization) can alter bioactivity. HPLC-MS purity checks (>95%) and crystallographic validation are essential to isolate the desired product .

Q. How do crystallographic data resolve conflicting spectral interpretations?

X-ray structures provide unambiguous bond connectivity, resolving ambiguities in NMR assignments (e.g., distinguishing quinoxaline N-oxide vs. carbonyl tautomers). For example, a 3-oxo group’s C=O distance (1.21 Å) vs. N-oxide (1.35 Å) clarifies tautomeric states .

Methodological Workflows

Stepwise protocol for structure-activity relationship (SAR) studies:

  • Step 1 : Synthesize derivatives with systematic substituent variations (e.g., -Cl, -OCH₃ at C-6/C-7).
  • Step 2 : Characterize purity via HPLC and melting point.
  • Step 3 : Assay biological activity (e.g., IC50 against H+/K+ ATPase).
  • Step 4 : Build QSAR models using MLR (Multiple Linear Regression) or PLS (Partial Least Squares).
  • Step 5 : Validate models with external test sets (R² > 0.7, RMSE < 0.3) .

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